molecular formula C14H19BClFO3 B6301333 3-Chloro-2-ethoxy-5-fluorophenylboronicacid pinacol ester CAS No. 2121511-33-7

3-Chloro-2-ethoxy-5-fluorophenylboronicacid pinacol ester

Cat. No.: B6301333
CAS No.: 2121511-33-7
M. Wt: 300.56 g/mol
InChI Key: PCUPVYHNQKXBJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Chloro-2-ethoxy-5-fluorophenylboronic acid pinacol ester” is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . It is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Synthesis Analysis

The synthesis of this compound involves the protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of “3-Chloro-2-ethoxy-5-fluorophenylboronic acid pinacol ester” is represented by the IUPAC name 2-(3-chloro-2-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily centered around the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Mechanism of Action

The mechanism of action involves oxidative addition occurring with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Safety and Hazards

While specific safety and hazards information for “3-Chloro-2-ethoxy-5-fluorophenylboronic acid pinacol ester” is not available, it is generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

The future directions of research involving this compound could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the exploration of new transformations and applications in organic synthesis could be a potential area of focus .

Properties

IUPAC Name

2-(3-chloro-2-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BClFO3/c1-6-18-12-10(7-9(17)8-11(12)16)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUPVYHNQKXBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OCC)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.